molecular formula C22H21N3O4 B6423938 7-(diethylamino)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 314030-48-3

7-(diethylamino)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No. B6423938
CAS RN: 314030-48-3
M. Wt: 391.4 g/mol
InChI Key: GFGWKRUSJRDEBW-UHFFFAOYSA-N
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Description

This compound is a derivative of chromen-2-one, which is a type of coumarin . Coumarins are a class of phenolic compounds which have a 2H-chromen-2-one skeleton . This particular compound has several substituents on the chromen-2-one core, including a diethylamino group, a methoxyphenyl group, and an oxadiazolyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The diethylamino group would likely contribute to the basicity of the molecule, while the oxadiazole group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the diethylamino group might make the compound basic, while the oxadiazole group could potentially make the compound more reactive .

Mechanism of Action

Target of Action

It is known that the compound is a type of fluorescent material . Fluorescent materials are often used in various fields such as chemistry, physics, and material science for their unique properties .

Mode of Action

The compound exhibits several interesting features including aggregation-induced emission, acidochromism, and mechanochromic luminescent . It also shows unique methanol responsiveness . These properties suggest that the compound interacts with its environment in a complex way, changing its behavior based on the presence of different stimuli .

Biochemical Pathways

The compound’s fluorescence properties suggest it may interact with light and other environmental factors in a way that could influence various biochemical reactions .

Pharmacokinetics

Its unique properties such as aggregation-induced emission and acidochromism suggest that it may have interesting interactions with biological systems .

Result of Action

The compound exhibits reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light through an intramolecular ring opening and closing mechanism . This suggests that the compound can undergo significant molecular changes in response to specific stimuli, which could have various effects at the cellular level .

Action Environment

The compound’s action, efficacy, and stability are likely influenced by various environmental factors. For instance, its fluorescence properties, including its aggregation-induced emission and acidochromism, suggest that it may respond differently under varying conditions . Furthermore, the compound exhibits unique methanol responsiveness, indicating that its behavior can change in the presence of certain substances .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it exhibits biological activity, it could be further investigated for potential medicinal applications .

properties

IUPAC Name

7-(diethylamino)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-4-25(5-2)16-9-6-15-12-18(22(26)28-19(15)13-16)21-24-23-20(29-21)14-7-10-17(27-3)11-8-14/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGWKRUSJRDEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(diethylamino)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

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